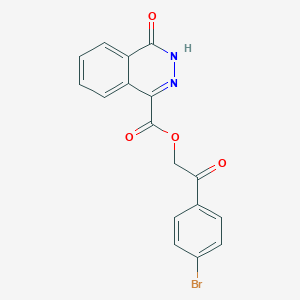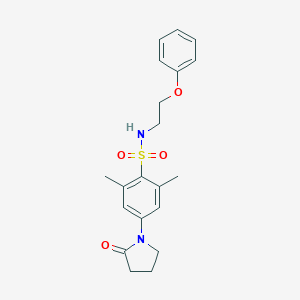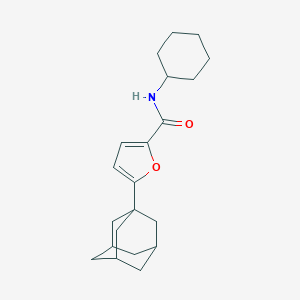![molecular formula C22H17ClF2N2O3 B299694 2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide X involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the subsequent arrest of cell division. It also inhibits the activation of nuclear factor kappa B (NF-κB), which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Compound X has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth and metastasis. It also exhibits anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide X is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, its low solubility and stability in aqueous solutions can make it difficult to work with in lab experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Future Directions
There are several future directions for the research on 2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide X. One potential area of investigation is the development of more efficient synthesis methods to improve its solubility and stability. Another direction is the exploration of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Furthermore, its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, can also be explored.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of 2-amino-4,5-difluorobenzoic acid with phthalic anhydride, followed by the reaction with 2-phenoxyethylamine and chloroacetyl chloride. The resulting intermediate is then reacted with N-benzyl-2-chloroacetamide to obtain the final product, 2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in cancer treatment, as it has been shown to have potent antitumor activity in vitro and in vivo. It has also been investigated for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of Alzheimer's disease.
properties
Molecular Formula |
C22H17ClF2N2O3 |
|---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(2-phenoxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H17ClF2N2O3/c23-17-13-19(25)18(24)12-16(17)22(29)27-20-9-5-4-8-15(20)21(28)26-10-11-30-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,26,28)(H,27,29) |
InChI Key |
LXXVMDVGTPEQJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)

![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

